molecular formula C14H9ClN2O2 B12523048 Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester CAS No. 676263-27-7

Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester

Cat. No.: B12523048
CAS No.: 676263-27-7
M. Wt: 272.68 g/mol
InChI Key: HCNMQVKPUQOFSK-UHFFFAOYSA-N
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Description

Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring system, which includes two pyridine rings and a benzene ring The presence of a chlorine atom and a methyl ester group further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester typically involves the condensation of 3-aminopyridine with carbonyl derivatives. One common method is the Conrad-Limpach reaction, which uses β-ketoesters to form 1,5-naphthyridinones . Another approach involves the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific biological context.

Properties

CAS No.

676263-27-7

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

methyl 5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate

InChI

InChI=1S/C14H9ClN2O2/c1-19-14(18)10-7-16-6-9-12(10)8-4-2-3-5-11(8)17-13(9)15/h2-7H,1H3

InChI Key

HCNMQVKPUQOFSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3N=C(C2=CN=C1)Cl

Origin of Product

United States

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